bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate
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Overview
Description
Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate typically involves the formation of the indole moiety followed by its functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Scientific Research Applications
Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for developing new pharmaceuticals and studying biological pathways.
Medicine: Its potential anticancer and antimicrobial properties are of particular interest for drug development.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD):
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H26N4O4/c29-10-8-19-15-31-25-6-4-21(13-23(19)25)35-27(33)17-2-1-3-18(12-17)28(34)36-22-5-7-26-24(14-22)20(9-11-30)16-32-26/h1-7,12-16,31-32H,8-11,29-30H2 |
InChI Key |
USKYZXNCKUDRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC3=C(C=C2)NC=C3CCN)C(=O)OC4=CC5=C(C=C4)NC=C5CCN |
Origin of Product |
United States |
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